molecular formula C13H23NO3 B1358155 Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 374794-89-5

Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B1358155
M. Wt: 241.33 g/mol
InChI Key: JLIBXBGSIZHAPD-UHFFFAOYSA-N
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Description

“Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate” is a chemical compound with the molecular formula C13H21NO4 . It is a solid substance . The InChI code for this compound is 1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h4-9H2,1-3H3 .


Synthesis Analysis

There are two pathways in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . More details can be found in the Russian Journal of Organic Chemistry .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate” can be represented by the InChI code 1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h4-9H2,1-3H3 .


Physical And Chemical Properties Analysis

“Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate” is a solid substance . It has a molecular weight of 255.31 . The storage temperature for this compound is between 2-8°C in a dry, sealed environment .

Scientific Research Applications

  • Organic Chemistry

    • Application : This compound has been used in the synthesis of various organic compounds .
    • Method of Application : The specific methods of application can vary widely depending on the specific synthesis being performed. Typically, this compound would be used as a reagent in a chemical reaction .
    • Results : The outcomes of these syntheses can also vary widely, but the use of this compound as a reagent can enable the synthesis of a wide variety of complex organic compounds .
  • Reaction with N,N-dimethylformamide dimethyl acetal

    • Application : This compound has been studied in reactions with N,N-dimethylformamide dimethyl acetal .
    • Method of Application : The specific methods of application can vary, but typically involve combining the two compounds under controlled conditions and observing the resulting reactions .
    • Results : The study found that there are two pathways in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro [4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal .
  • Pharmaceutical Research

    • Application : This compound could potentially be used in the development of new pharmaceuticals .
    • Method of Application : The specific methods of application would depend on the particular pharmaceutical being developed .
    • Results : The outcomes of this research could potentially lead to the development of new drugs .
  • Material Science

    • Application : This compound could potentially be used in the development of new materials .
    • Method of Application : The specific methods of application would depend on the particular material being developed .
    • Results : The outcomes of this research could potentially lead to the development of new materials .
  • Early Discovery Research

    • Application : This compound is provided to early discovery researchers as part of a collection of unique chemicals .
    • Method of Application : The specific methods of application would depend on the particular research being conducted .
    • Results : The outcomes of this research could potentially lead to the discovery of new applications .
  • Reaction with N,N-dimethylformamide dimethyl acetal

    • Application : This compound has been studied in reactions with N,N-dimethylformamide dimethyl acetal .
    • Method of Application : The specific methods of application can vary, but typically involve combining the two compounds under controlled conditions and observing the resulting reactions .
    • Results : The study found that there are two pathways in the reaction .

Safety And Hazards

The safety information for “Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate” includes the following hazard statements: H302-H315-H319 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-6-13(7-9-14)5-4-10-16-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIBXBGSIZHAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCO2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620722
Record name tert-Butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate

CAS RN

374794-89-5
Record name 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374794-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of diethyl diazenedicarboxylate (3.35 mL, 21.3 mmol) in tetrahydrofuran (50 mL) was added over 15 minutes to a stirred, cooled (0° C.) solution of 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)-1-piperidinecarboxylate (Description 73, 4.6 g, 17.8 mmol) and triphenylphosphine (5.58 g, 21.3 mmol) in tetrahydrofuran (150 mL) and the mixture was stirred at 0° C. for 1 hour, then at room temperature for 24 hours. The solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography on silica gel, eluting with isohexane/EtOAc (75:25 increasing to 50:50), to give the title compound (3.18 g, 70%). m/z (ES+) 242 (M+1).
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3.35 mL
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4.6 g
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5.58 g
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150 mL
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Yield
70%

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